molecular formula C13H14N2O3S B2817035 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689228-90-8

3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2817035
CAS RN: 689228-90-8
M. Wt: 278.33
InChI Key: BOMHESKRRZZQFW-UHFFFAOYSA-N
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Description

3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may interact with certain receptors or enzymes in the body, leading to its biological effects. For example, it has been reported to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the production of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to induce apoptosis, or programmed cell death, in certain cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as hepatitis B virus.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its reported biological activities, which make it a potentially useful compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its biological effects and potential therapeutic applications. Another direction is to study its interactions with other compounds or receptors, which may lead to the discovery of novel drug targets. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity, as well as exploring its potential applications in other fields, such as materials science.

Synthesis Methods

The synthesis of 3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 3-cyclopropyl-4-hydroxyaniline with carbon disulfide and sodium hydroxide, followed by the addition of dimethyl sulfate and ammonium hydroxide. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield the final compound. This method has been reported to have a good yield and purity.

Scientific Research Applications

3-cyclopropyl-6,7-dimethoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been reported to exhibit various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase.

properties

IUPAC Name

3-cyclopropyl-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-10-5-8-9(6-11(10)18-2)14-13(19)15(12(8)16)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMHESKRRZZQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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